4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
Description
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzodioxole-substituted piperazine moiety. Its core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted with methyl groups at positions 5 and 7, along with a piperazine ring linked via a methylene group. Coumarins are well-documented for diverse biological activities, including anticoagulant, anticancer, and neuropharmacological effects .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-9-17(2)24-19(12-23(27)30-22(24)10-16)14-26-7-5-25(6-8-26)13-18-3-4-20-21(11-18)29-15-28-20/h3-4,9-12H,5-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIPKKJRXQUZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-5,7-dimethyl-2H-chromen-2-one”, primarily targets GABA-ergic neurotransmission in the brain. GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
The compound exhibits its effects by influencing the GABA-ergic neurotransmission. It is suggested that the compound might enhance the action of GABA or increase GABA levels in the brain, thereby increasing the inhibitory effects on neuronal excitability. This results in the suppression of abnormal neuronal firing, which is often associated with seizures.
Biochemical Pathways
The compound’s action on GABA-ergic neurotransmission affects several biochemical pathways. Primarily, it influences the GABAergic pathway , leading to an increase in inhibitory effects on neuronal excitability. This can result in the suppression of seizures and potentially contribute to its antidepressant activity.
Pharmacokinetics
The compound’s safety profile was studied in a sub-acute toxicity rat model at a dose of 100 mg/kg, per oral for 14 days. , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The compound exhibited excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats. In a pilocarpine-induced model of status epilepticus (SE), the compound demonstrated 50% protection at a dose of 100 mg/kg in rats. Moreover, the compound showed good antidepressant activity.
Biological Activity
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a synthetic derivative that incorporates a coumarin core with a piperazine moiety. This structural configuration has been associated with various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.44 g/mol. The structure features a coumarin backbone substituted with benzo[d][1,3]dioxole and piperazine groups, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines. For example, a study reported that similar coumarin derivatives exhibited IC50 values in the micromolar range against human cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one | MCF-7 | 16.19 ± 1.35 |
| 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one | HCT-116 | 17.16 ± 1.54 |
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase (AChE) inhibitor has been investigated due to its implications in neurodegenerative diseases like Alzheimer's. One study demonstrated that related coumarin derivatives exhibited significant AChE inhibitory activity with IC50 values as low as , suggesting that structural modifications can enhance potency .
Anti-inflammatory Effects
Coumarin derivatives are known for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, leading to reduced inflammation in vitro and in vivo .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to AChE active sites, which could explain its inhibitory effects.
- Cell Cycle Arrest : In cancer studies, it was observed that treated cells exhibited G0/G1 phase arrest, indicating potential mechanisms for inhibiting cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that coumarins can modulate oxidative stress pathways, contributing to their cytotoxic effects against cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in various biological settings:
- In Vitro Studies : A series of experiments on human cancer cell lines demonstrated significant dose-dependent cytotoxicity.
- Animal Models : In vivo studies using murine models showed that administration of similar compounds led to reduced tumor growth and improved survival rates.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of chromenone exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar chromenone derivatives showed efficacy against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
Anticonvulsant Properties
The compound has been explored for its anticonvulsant effects. A related study on piperazine derivatives highlighted the anticonvulsant activity of compounds with structural similarities to this chromenone derivative. The findings suggest that modifications in the piperazine moiety can enhance anticonvulsant activity .
Neuroprotective Effects
Research indicates that compounds with similar structures may offer neuroprotection, potentially benefiting conditions such as Parkinson's disease. The presence of the benzo[d][1,3]dioxole moiety is associated with dopaminergic activity, which is crucial for neuroprotection . This aligns with findings on piribedil, a known dopamine agonist, which shares structural features with the compound in focus .
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized several chromenone derivatives and tested their effects on human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that further structural optimization could enhance efficacy .
Case Study 2: Anticonvulsant Efficacy
Another investigation focused on the anticonvulsant properties of piperazine derivatives. The study utilized animal models to assess seizure thresholds and found that compounds structurally similar to the target compound significantly increased seizure thresholds compared to control groups. This suggests potential therapeutic applications in epilepsy management .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on three key features: (1) coumarin core modifications, (2) piperazine linker variations, and (3) benzodioxole or arylpiperazine substituents. Below is a detailed comparison with select analogs from recent literature:
Coumarin Derivatives with Piperazine Linkers
A series of 5- and 7-hydroxycoumarin derivatives (e.g., 1b , 3e , 3f , 4e , 4j ) were synthesized and evaluated for 5-HT1A receptor antagonism (Table 1) .
Key Observations :
- Structural Differences : The target compound lacks the acetyl group at position 6 (present in 3e , 3f , 4e , 4j ), which may reduce steric hindrance and improve binding to hydrophobic receptor pockets.
- Linker Impact : Ethoxy linkers (e.g., 4e ) show lower EC50 values (higher potency) than pentyloxy linkers (e.g., 1b ), suggesting shorter linkers enhance 5-HT1A affinity. The target compound’s methylene linker may offer intermediate flexibility.
- Substituent Effects: Fluorophenyl groups on piperazine (1b, 3e, 4e) enhance potency compared to bromo- or cyanophenyl analogs. The target compound’s benzodioxole group, with its electron-rich oxygen atoms, may mimic fluorophenyl interactions while improving metabolic stability .
Benzodioxole-Piperazine Hybrids
- Compound 74 : A thiazole-based molecule with a benzodioxole-cyclopropane carboxamide group. While structurally distinct from coumarins, its benzodioxole-piperazine motif highlights the pharmacophore’s versatility. The cyclopropane ring in 74 may confer rigidity, contrasting with the coumarin core’s planar structure.
- (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one : This propenone derivative shares the benzodioxole-piperazine moiety but replaces the coumarin core with a propenone-phenyl system. The absence of the coumarin scaffold likely shifts its biological target (e.g., kinase inhibition vs. serotonin modulation).
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for confirming the structural identity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of key structural features, such as the benzo[d][1,3]dioxole methyl group (δ ~5.9–6.1 ppm for aromatic protons) and the piperazine methylene protons (δ ~2.5–3.5 ppm) .
- X-ray Crystallography: Resolve the 3D conformation of the chromen-2-one core and piperazine linkage to confirm stereoelectronic properties. This is critical for understanding binding interactions in biological assays .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., CHNO) with <2 ppm error.
Basic: What synthetic strategies are commonly employed to prepare this compound?
Answer:
A typical multi-step synthesis involves:
Piperazine Functionalization: React 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with formaldehyde under Mannich conditions to introduce the methylene bridge .
Chromenone Assembly: Synthesize 5,7-dimethyl-2H-chromen-2-one via Pechmann condensation of resorcinol derivatives with β-keto esters .
Coupling Reaction: Use nucleophilic substitution or reductive amination to link the piperazine and chromenone moieties. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Critical Step: Optimize reaction time and temperature to avoid over-alkylation of the piperazine nitrogen .
Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?
Answer:
Contradictions often arise from variations in:
- Assay Conditions: Compare results under standardized pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Target Selectivity: Perform competitive binding assays (e.g., fluorescence polarization) to rule off-target effects. For example, the piperazine moiety may interact with GPCRs or kinases unrelated to the primary target .
- Metabolic Stability: Use liver microsome assays to assess whether discrepancies arise from rapid hepatic degradation .
Example: If a compound shows high in vitro activity but low in vivo efficacy, evaluate its plasma protein binding and bioavailability using HPLC-MS .
Advanced: What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the chromenone core and enzyme active sites (e.g., cytochrome P450 or phosphodiesterases) .
- QSAR Modeling: Train models with descriptors such as logP, polar surface area, and H-bond acceptor count to predict bioavailability and toxicity .
- MD Simulations: Perform 100-ns simulations to study the stability of the piperazine-chromenone linkage in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
